molecular formula C17H18O B12847133 4'-Tert-butyl[1,1'-biphenyl]-2-carbaldehyde

4'-Tert-butyl[1,1'-biphenyl]-2-carbaldehyde

Cat. No.: B12847133
M. Wt: 238.32 g/mol
InChI Key: PQDQYZDWOKBDRE-UHFFFAOYSA-N
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Description

4’-Tert-butyl[1,1’-biphenyl]-2-carbaldehyde is an organic compound with a biphenyl structure substituted with a tert-butyl group at the 4’ position and an aldehyde group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Tert-butyl[1,1’-biphenyl]-2-carbaldehyde typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Introduction of Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formylation: The aldehyde group can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, using DMF and POCl3.

Industrial Production Methods

Industrial production of 4’-Tert-butyl[1,1’-biphenyl]-2-carbaldehyde may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4’-Tert-butyl[1,1’-biphenyl]-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: 4’-Tert-butyl[1,1’-biphenyl]-2-carboxylic acid.

    Reduction: 4’-Tert-butyl[1,1’-biphenyl]-2-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.

Scientific Research Applications

4’-Tert-butyl[1,1’-biphenyl]-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4’-Tert-butyl[1,1’-biphenyl]-2-carbaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Di-tert-butylbiphenyl: Similar structure but lacks the aldehyde group.

    4,4’-Dimethoxybiphenyl: Similar biphenyl core with methoxy groups instead of tert-butyl and aldehyde groups.

    4,4’-Di-tert-butyl-2,2’-dipyridyl: Contains biphenyl core with tert-butyl groups and pyridyl substituents.

Uniqueness

This compound’s unique structural features and versatile reactivity make it a valuable entity in various fields of research and industry.

Properties

Molecular Formula

C17H18O

Molecular Weight

238.32 g/mol

IUPAC Name

2-(4-tert-butylphenyl)benzaldehyde

InChI

InChI=1S/C17H18O/c1-17(2,3)15-10-8-13(9-11-15)16-7-5-4-6-14(16)12-18/h4-12H,1-3H3

InChI Key

PQDQYZDWOKBDRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2C=O

Origin of Product

United States

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